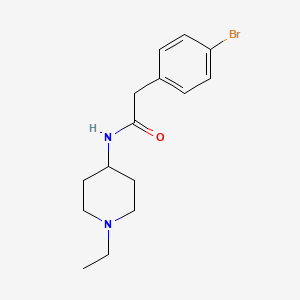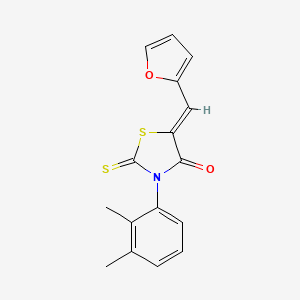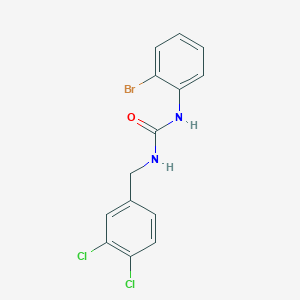![molecular formula C18H25NO4 B4671085 8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4671085.png)
8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane
Übersicht
Beschreibung
8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as CP-47,497, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound has been shown to have a strong affinity for the cannabinoid receptors in the brain and has been linked to a range of biochemical and physiological effects.
Wirkmechanismus
8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane works by binding to the CB1 receptor in the brain, which is responsible for regulating a range of physiological processes, including pain perception, appetite, and mood. When 8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane binds to this receptor, it triggers a cascade of signaling events that can lead to the release of neurotransmitters and other signaling molecules, leading to the observed effects on the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that 8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane can have a range of biochemical and physiological effects, including pain relief, anti-inflammatory activity, and appetite stimulation. This compound has also been shown to have anxiolytic and antidepressant effects, suggesting that it may have potential as a treatment for mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 receptor. However, this compound can be difficult to synthesize and purify, and its effects can be difficult to study in vivo due to its rapid metabolism and clearance from the body.
Zukünftige Richtungen
There are several potential future directions for research on 8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane, including further studies on its therapeutic potential as a pain reliever and anti-inflammatory agent. Additionally, research could focus on developing more selective CB1 receptor agonists that have fewer off-target effects and are easier to synthesize and purify. Finally, research could focus on elucidating the molecular mechanisms underlying the observed effects of 8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane on the central nervous system, which could lead to the development of new treatments for a range of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been the subject of extensive research in the field of cannabinoid pharmacology. Studies have shown that this compound can activate the CB1 receptor in the brain, leading to a range of effects on the central nervous system. 8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been investigated for its potential therapeutic applications, including its use as a pain reliever and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13-4-5-16(14(2)12-13)23-15(3)17(20)19-8-6-18(7-9-19)21-10-11-22-18/h4-5,12,15H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQFJQMBRXCGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCC3(CC2)OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



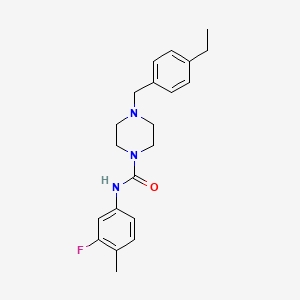
![N-[(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B4671014.png)
![4-({3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4671021.png)
![4-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4671028.png)
![1-{[(4-bromobenzyl)thio]acetyl}-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4671034.png)
![N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}pentanamide](/img/structure/B4671040.png)
![4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4671058.png)
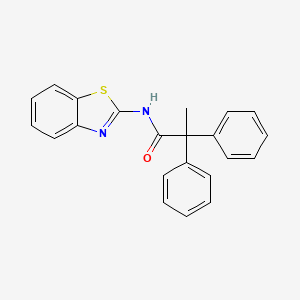
![N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B4671071.png)
![N-[4-(4-sec-butylphenyl)-1,3-thiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B4671093.png)
![propyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4671094.png)
